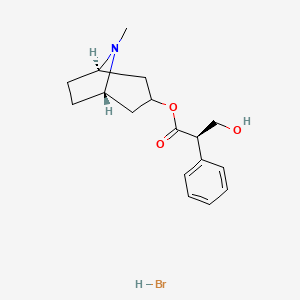

Hyoscyamine hydrobromide, (+)-

Description

BenchChem offers high-quality Hyoscyamine hydrobromide, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hyoscyamine hydrobromide, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

50700-39-5 |

|---|---|

Molecular Formula |

C17H24BrNO3 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |

InChI Key |

VZDNSFSBCMCXSK-QJUJUZMZSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Br |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Foundational & Exploratory

The Spasmolytic Action of (+)-Hyoscyamine Hydrobromide on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid, is a well-established antispasmodic agent widely utilized in clinical practice to alleviate smooth muscle spasms.[1][2] Its therapeutic efficacy stems from its specific mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which (+)-hyoscyamine hydrobromide exerts its effects on smooth muscle tissue. It details the receptor interactions, downstream signaling cascades, and physiological consequences of muscarinic receptor blockade. Furthermore, this guide presents quantitative data on receptor binding and functional antagonism, outlines key experimental protocols for studying its activity, and provides visual representations of the relevant pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Smooth muscle contraction is a fundamental physiological process regulated by the autonomic nervous system, with the parasympathetic division playing a key role through the release of acetylcholine (ACh).[3][4] ACh acts on muscarinic receptors located on the surface of smooth muscle cells to initiate a cascade of intracellular events leading to contraction.[5][6] Dysregulation of this process can lead to pathological conditions characterized by smooth muscle spasms, such as those seen in irritable bowel syndrome (IBS) and other gastrointestinal disorders.[3][7]

(+)-Hyoscyamine, the levorotatory isomer of atropine, is a potent anticholinergic agent that effectively counteracts these spasms.[5][8] By competitively blocking muscarinic receptors, it inhibits the actions of ACh, leading to smooth muscle relaxation.[4][5][6] This document serves as a comprehensive resource on the mechanism of action of (+)-hyoscyamine hydrobromide, offering a detailed examination of its pharmacology and the experimental methodologies used to characterize its effects.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of (+)-hyoscyamine hydrobromide is its competitive and non-selective antagonism of muscarinic acetylcholine receptors (mAChRs).[5] It binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating a cellular response.[4][5]

Muscarinic Receptor Subtypes in Smooth Muscle

Smooth muscle tissues throughout the body express multiple subtypes of muscarinic receptors, with the M2 and M3 subtypes being the most predominant.[9][10][11] While both are present, they are coupled to different G proteins and elicit distinct downstream signaling pathways. Typically, the ratio of M2 to M3 receptors in smooth muscle is approximately 4:1.[9][11]

-

M3 Receptors: These receptors are coupled to the Gq/11 class of G proteins.[9] Activation of M3 receptors by ACh leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][10] The resulting increase in cytosolic Ca2+ is a primary trigger for smooth muscle contraction.[10]

-

M2 Receptors: These receptors are coupled to the Gi/o class of G proteins.[9][10] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10] Lower cAMP levels can indirectly contribute to contraction by reducing the activity of protein kinase A (PKA), which normally promotes relaxation.[10] The primary role of M2 receptors is thought to be the functional antagonism of relaxing signals, such as those mediated by beta-adrenergic receptors.[10]

(+)-Hyoscyamine acts as an antagonist at both M2 and M3 receptors, with its primary spasmolytic effect attributed to the blockade of M3 receptors, which directly prevents the ACh-induced increase in intracellular calcium and subsequent muscle contraction.[5][10]

Downstream Signaling Pathways

The binding of (+)-hyoscyamine hydrobromide to muscarinic receptors on smooth muscle cells initiates a cascade of inhibitory events. The following diagram illustrates the signaling pathway blocked by (+)-hyoscyamine.

Quantitative Data

The potency of (+)-hyoscyamine hydrobromide can be quantified through various in vitro assays. The following tables summarize key quantitative data from studies on its interaction with muscarinic receptors and its effect on smooth muscle contraction.

Table 1: Muscarinic Receptor Binding Affinity of Hyoscine (closely related to Hyoscyamine)

| Receptor Subtype | Tissue/Cell Line | Ligand | pA2 Value | Reference |

| Muscarinic | Guinea Pig Ileum | Hyoscine | 9.46 ± 0.05 | [12] |

| Muscarinic | Goat Ileum | Hyoscine | 9.09 ± 0.022 | [12] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher antagonist potency.

Table 2: Functional Antagonism of Acetylcholine-Induced Smooth Muscle Contraction

| Preparation | Antagonist | Agonist | Antagonism Type | Reference |

| Guinea Pig Ileum | Hyoscine | Acetylcholine | Competitive | [12] |

| Goat Ileum | Hyoscine | Acetylcholine | Competitive | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of (+)-hyoscyamine hydrobromide on smooth muscle.

Isolated Tissue Bath for Smooth Muscle Contraction Assay

This protocol describes the measurement of isometric contractions of an isolated smooth muscle preparation, such as the guinea pig ileum, in response to agonists and antagonists.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized, and a segment of the ileum is isolated.[13] The lumen is gently flushed with Tyrode's physiological salt solution to remove its contents. The ileum is then cut into segments of 2-3 cm.[13]

-

Mounting: The tissue segment is mounted in a temperature-controlled organ bath (37°C) containing Tyrode's solution and continuously aerated with carbogen (95% O2, 5% CO2).[12] One end of the tissue is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.[14]

-

Agonist Concentration-Response: A cumulative concentration-response curve to acetylcholine is generated by adding increasing concentrations of ACh to the bath and recording the resulting contraction.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of (+)-hyoscyamine hydrobromide for a predetermined period.

-

Repeat Agonist Response: The acetylcholine concentration-response curve is repeated in the presence of (+)-hyoscyamine.

-

Data Analysis: The magnitude of the rightward shift in the acetylcholine concentration-response curve is used to calculate the pA2 value for (+)-hyoscyamine, providing a measure of its antagonist potency.[12]

Calcium Imaging in Cultured Smooth Muscle Cells

This protocol outlines the measurement of intracellular calcium concentrations in cultured smooth muscle cells in response to agonists and antagonists using fluorescent calcium indicators.

Methodology:

-

Cell Culture: Human bronchial or other smooth muscle cells are cultured on glass coverslips.[15][16]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Cal520/AM, by incubation in a physiological buffer.[17][18]

-

Imaging Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Baseline Measurement: A baseline fluorescence is recorded before the addition of any stimulants.

-

Agonist Stimulation: An agonist, such as carbachol (B1668302) or histamine, is added to the chamber to induce an increase in intracellular calcium, which is recorded as a change in fluorescence intensity.[17][19]

-

Antagonist Treatment: In a separate experiment, cells are pre-incubated with (+)-hyoscyamine hydrobromide before the addition of the agonist.

-

Data Analysis: The change in fluorescence intensity is used to quantify the intracellular calcium concentration. The inhibitory effect of (+)-hyoscyamine is determined by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

Conclusion

(+)-Hyoscyamine hydrobromide is a potent antispasmodic agent that exerts its therapeutic effect through the competitive and non-selective antagonism of muscarinic acetylcholine receptors on smooth muscle cells. By primarily blocking M3 receptors, it effectively inhibits the acetylcholine-induced intracellular calcium release that is essential for muscle contraction. The quantitative data from receptor binding and functional assays confirm its high potency as a muscarinic antagonist. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of its pharmacological properties. A thorough understanding of the mechanism of action of (+)-hyoscyamine hydrobromide is crucial for its optimal clinical use and for the development of novel therapeutics targeting smooth muscle hyperreactivity.

References

- 1. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antispasmodic - Wikipedia [en.wikipedia.org]

- 3. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]

- 5. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 9. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of Hyoscyamine Isomers in Muscarinic Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It exists as a racemic mixture of two enantiomers: (-)-hyoscyamine (also known as l-hyoscyamine) and (+)-hyoscyamine (d-hyoscyamine). Atropine (B194438) is the racemic form of hyoscyamine.[1][2] The pharmacological activity of atropine is almost exclusively attributed to the (-)-hyoscyamine isomer.[1] This technical guide provides an in-depth analysis of the stereospecificity of hyoscyamine isomers in their binding to the five subtypes of muscarinic receptors (M1-M5), presenting quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways. This information is crucial for understanding the structure-activity relationship of muscarinic antagonists and for the rational design of subtype-selective drugs.

Introduction to Muscarinic Receptors and Hyoscyamine

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] The five subtypes, M1 through M5, are involved in a wide array of physiological processes, including learning, memory, smooth muscle contraction, and glandular secretion.[3]

Hyoscyamine acts as a non-selective competitive antagonist at these receptors, blocking the actions of acetylcholine.[4][5] The significant difference in pharmacological activity between the two isomers, (-)-hyoscyamine and (+)-hyoscyamine, highlights the critical role of stereochemistry in drug-receptor interactions.

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of the hyoscyamine isomers for the five human muscarinic receptor subtypes are presented below. The data is derived from radioligand competition binding assays.

Binding Affinities (Ki) of Hyoscyamine Isomers at Human Muscarinic Receptors

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data clearly demonstrates that (-)-hyoscyamine has a significantly higher affinity for all five muscarinic receptor subtypes compared to (+)-hyoscyamine.

| Receptor Subtype | (-)-Hyoscyamine (l-hyoscyamine) pKi | (-)-Hyoscyamine (l-hyoscyamine) Ki (nM) | (+)-Hyoscyamine (d-hyoscyamine) pKi | (+)-Hyoscyamine (d-hyoscyamine) Ki (nM) |

| M1 | 9.48 ± 0.18 | 0.33 | 8.21 ± 0.07 | 6.17 |

| M2 | 9.45 ± 0.31 | 0.35 | 7.89 ± 0.06 | 12.88 |

| M3 | 9.30 ± 0.19 | 0.50 | 8.06 ± 0.18 | 8.71 |

| M4 | 9.55 ± 0.13 | 0.28 | 8.35 ± 0.11 | 4.47 |

| M5 | 9.24 ± 0.30 | 0.58 | 8.17 ± 0.08 | 6.76 |

| Data sourced from G. C. a. C. M. G. a. P. G. a. L. R. a. S. a. G. a. V. M. a. C. a. M. a. S. a. M. a. M. a. F. (1997) |

Antagonist Affinities (pA2) of Hyoscyamine Isomers at M1, M2, and M3 Receptors

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is another measure of antagonist potency.

| Receptor Subtype | Tissue/Preparation | (-)-Hyoscyamine (l-hyoscyamine) pA2 | (+)-Hyoscyamine (d-hyoscyamine) pA2 |

| M1 | Rabbit Vas Deferens | 9.33 ± 0.03 | 7.05 ± 0.05 |

| M2 | Rat Atrium | 8.95 ± 0.01 | 7.25 ± 0.04 |

| M3 | Rat Ileum | 9.04 ± 0.03 | 6.88 ± 0.05 |

| Data sourced from G. C. a. C. M. G. a. P. G. a. L. R. a. S. a. G. a. V. M. a. C. a. M. a. S. a. M. a. M. a. F. (1997) |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for the hyoscyamine isomers at muscarinic receptors is typically performed using a competitive radioligand binding assay.

Principle

This assay measures the ability of an unlabeled compound (the "competitor," in this case, (+)- or (-)-hyoscyamine) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The data generated from these assays, such as the inhibition constant (Ki), are essential for characterizing the pharmacological profile of a drug.

Materials

-

Cell Membranes: A source of muscarinic receptors, such as membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compounds: (-)-Hyoscyamine and (+)-hyoscyamine, dissolved in an appropriate vehicle (e.g., distilled water or DMSO) to create stock solutions.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting the radioisotope.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

Method

-

Membrane Preparation: Thawed aliquots of cell membranes expressing the specific muscarinic receptor subtype are resuspended in ice-cold assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and a varying concentration of the unlabeled test compound (a hyoscyamine isomer).

-

Controls:

-

Total Binding (TB): Wells containing only cell membranes and the radioligand.

-

Non-specific Binding (NSB): Wells containing cell membranes, the radioligand, and a high concentration of an unlabeled antagonist (e.g., atropine).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Stereospecificity and Signaling Pathways

Stereospecific Binding of Hyoscyamine Isomers

The following diagram illustrates the profound difference in binding affinity between (-)-hyoscyamine and (+)-hyoscyamine for a generic muscarinic receptor.

References

- 1. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ((1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Yl) (2R)-3-Hydroxy-2-Phenylpropanoate | C17H23NO3 | CID 637577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile: (+)-Hyoscyamine Hydrobromide vs. (-)-Hyoscyamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It exists as a racemic mixture of two enantiomers: (+)-hyoscyamine and (-)-hyoscyamine. The levorotatory isomer, (-)-hyoscyamine, is the pharmacologically active component and is often referred to simply as hyoscyamine.[1][2][3] The dextrorotatory isomer, (+)-hyoscyamine, has historically been considered significantly less active.[2] This guide provides a detailed comparative analysis of the pharmacological profiles of (+)-hyoscyamine hydrobromide and (-)-hyoscyamine, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Pharmacological Profile: A Tale of Two Isomers

The pharmacological activity of hyoscyamine is primarily attributed to its levorotatory isomer, (-)-hyoscyamine, which acts as a non-selective antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[4][5] This antagonism blocks the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, leading to a range of physiological effects including reduced smooth muscle contractions and decreased secretions.[5][6][7][8] In contrast, (+)-hyoscyamine exhibits a markedly lower affinity for muscarinic receptors.[9]

Data Presentation: Receptor Binding Affinities

The stereoselectivity of hyoscyamine's interaction with muscarinic receptors is evident in their binding affinities. The following table summarizes the pKi and Ki values for both isomers at human muscarinic receptor subtypes.

| Receptor Subtype | (-)-Hyoscyamine (pKi) | (-)-Hyoscyamine (Ki, nM) | (+)-Hyoscyamine (pKi) | (+)-Hyoscyamine (Ki, nM) |

| m1 | 9.48 ± 0.18[10] | 0.33 | 8.21 ± 0.07[10] | 6.17 |

| m2 | 9.45 ± 0.31[10] | 0.35 | 7.89 ± 0.06[10] | 12.88 |

| m3 | 9.30 ± 0.19[10] | 0.50 | 8.06 ± 0.18[10] | 8.71 |

| m4 | 9.55 ± 0.13[10] | 0.28 | 8.35 ± 0.11[10] | 4.47 |

| m5 | 9.24 ± 0.30[10] | 0.58 | 8.17 ± 0.08[10] | 6.76 |

Note: Ki values were calculated from the provided pKi values.

The data clearly demonstrates that (-)-hyoscyamine possesses a significantly higher affinity for all five muscarinic receptor subtypes compared to (+)-hyoscyamine.

Further illustrating this difference, antagonist affinity can also be expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Tissue/Preparation | (-)-Hyoscyamine (pA2) | (+)-Hyoscyamine (pA2) |

| M1 | Rabbit Vas Deferens | 9.33 ± 0.03[10] | 7.05 ± 0.05[10] |

| M2 | Rat Atrium | 8.95 ± 0.01[10] | 7.25 ± 0.04[10] |

| M3 | Rat Ileum | 9.04 ± 0.03[10] | 6.88 ± 0.05[10] |

These pA2 values corroborate the binding affinity data, highlighting the potent antagonistic activity of (-)-hyoscyamine and the substantially weaker activity of its dextrorotatory counterpart. Interestingly, some research suggests that at extremely low, non-antagonistic concentrations (10⁻¹⁴ to 10⁻¹² M), R-(+)-hyoscyamine may paradoxically enhance cholinergic transmission by increasing acetylcholine release.[10]

Experimental Protocols

The characterization of the pharmacological profiles of (+)- and (-)-hyoscyamine relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This technique is fundamental for determining the affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of (+)- and (-)-hyoscyamine for the five human muscarinic receptor subtypes.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (m1-m5).[10]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compounds: (+)-Hyoscyamine hydrobromide and (-)-hyoscyamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control: Atropine (1 µM).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Competition: Cell membranes, [³H]-NMS, and varying concentrations of the test compound ((+)- or (-)-hyoscyamine).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by a compound, confirming whether it acts as an agonist or antagonist.

Objective: To determine the functional potency of (+)- and (-)-hyoscyamine as antagonists at Gi-coupled muscarinic receptors (M2 and M4).

Principle: M2 and M4 receptors are coupled to the inhibitory G protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells expressing human M2 or M4 muscarinic receptors.

-

Muscarinic agonist (e.g., carbachol).

-

Test compounds: (+)-Hyoscyamine hydrobromide and (-)-hyoscyamine.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound ((+)- or (-)-hyoscyamine) for a specific duration.

-

Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) in the presence of forskolin to all wells except the basal control.

-

Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

-

This IC50 value reflects the functional potency of the antagonist.

-

Mandatory Visualizations

Signaling Pathways

Caption: Muscarinic receptor signaling pathways.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Stereoisomeric relationship and activity of hyoscyamine.

Conclusion

The pharmacological profile of hyoscyamine is almost entirely attributable to its levorotatory isomer, (-)-hyoscyamine. This enantiomer is a potent, non-selective antagonist of all five muscarinic acetylcholine receptor subtypes. In stark contrast, the dextrorotatory isomer, (+)-hyoscyamine, exhibits significantly lower affinity for these receptors. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in their interaction with biological targets. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of muscarinic receptor antagonists, which are crucial for the development of therapeutics for a wide range of disorders.

References

- 1. DIGEST REPORT ANTICHOLINERGIC CHEMICALS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hyoscyamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 6. drugs.com [drugs.com]

- 7. Hyoscyamine (Levsin): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]

- 8. Hyoscyamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Constitutive inhibitory action of muscarinic receptors on adenylyl cyclase in cardiac membranes and its stereospecific suppression by hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Muscarinic Receptor Subtype Selectivity of (+)-Hyoscyamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the muscarinic receptor subtype selectivity of (+)-Hyoscyamine hydrobromide. Due to the limited availability of specific binding data for the dextrorotatory enantiomer, this document focuses on the well-characterized pharmacology of its racemic form, atropine (B194438), to infer the selectivity profile of (+)-hyoscyamine. It is widely established that the levorotatory enantiomer, (-)-hyoscyamine, accounts for the majority of the pharmacological activity of atropine, with (+)-hyoscyamine being significantly less potent.

Executive Summary

(+)-Hyoscyamine, the dextrorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). While specific quantitative binding data for (+)-hyoscyamine across the five muscarinic receptor subtypes (M1-M5) is scarce in peer-reviewed literature, studies on the stereoselectivity of hyoscyamine (B1674123) isomers indicate that the R-(+)-enantiomer possesses substantially lower affinity and potency compared to the S-(-)-enantiomer. Atropine, the racemic mixture of (±)-hyoscyamine, is considered a non-selective muscarinic antagonist, exhibiting high affinity for all five receptor subtypes. This guide summarizes the binding profile of atropine, details the experimental protocols used to determine receptor selectivity, and illustrates the associated signaling pathways.

Data Presentation: Muscarinic Receptor Binding Affinities of Atropine

The following table summarizes the binding affinities (Ki or pKi) of atropine for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes. These values are indicative of a non-selective binding profile.

| Receptor Subtype | Ki (nM) | pKi | Reference |

| M1 | 2.22 ± 0.60 | 8.65 | [1] |

| M2 | 4.32 ± 1.63 | 8.36 | [1] |

| M3 | 4.16 ± 1.04 | 8.38 | [1] |

| M4 | 2.38 ± 1.07 | 8.62 | [1] |

| M5 | 3.39 ± 1.16 | 8.47 | [1] |

Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium in the absence of the endogenous ligand. pKi is the negative logarithm of the Ki value.

Experimental Protocols

The characterization of muscarinic receptor antagonists involves a variety of in vitro assays to determine their binding affinity and functional potency at each receptor subtype.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.

Objective: To determine the inhibition constant (Ki) of a test compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Test compound ((+)-Hyoscyamine hydrobromide).

-

Non-specific binding control (a high concentration of a non-radiolabeled antagonist, such as atropine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to modulate the receptor's signaling cascade in response to an agonist. For antagonists, these assays typically measure the inhibition of an agonist-induced response.

Objective: To determine the potency of a compound to inhibit agonist-induced intracellular calcium release.

Materials:

-

Whole cells expressing the M1, M3, or M5 receptor subtype.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

A muscarinic agonist (e.g., carbachol).

-

Test compound.

-

A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the cells in a multi-well microplate and allow them to attach overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.

-

Incubation with Antagonist: Incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time.

-

Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

Objective: To measure the ability of an antagonist to block agonist-stimulated production of inositol (B14025) phosphates.

Materials:

-

Cells expressing the M1, M3, or M5 receptor.

-

[3H]-myo-inositol.

-

Muscarinic agonist.

-

Test compound.

-

LiCl (to inhibit inositol monophosphatase).

-

Anion exchange chromatography columns.

Procedure:

-

Cell Labeling: Label the cells by incubating them with [3H]-myo-inositol.

-

Antagonist Pre-incubation: Pre-incubate the labeled cells with various concentrations of the antagonist.

-

Agonist Stimulation: Stimulate the cells with an agonist in the presence of LiCl.

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation: Separate the [3H]-inositol phosphates from free [3H]-inositol using anion exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted inositol phosphates.

-

Data Analysis: Determine the IC50 of the antagonist by measuring the inhibition of agonist-stimulated [3H]-inositol phosphate (B84403) accumulation.

Objective: To measure the ability of an antagonist to inhibit agonist-stimulated binding of [35S]GTPγS to G proteins.

Materials:

-

Cell membranes expressing the M2 or M4 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Muscarinic agonist.

-

Test compound.

-

GDP.

-

Assay buffer.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the agonist and varying concentrations of the antagonist in the presence of GDP.

-

Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate for a defined period to allow for [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters to remove unbound [35S]GTPγS.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Determine the IC50 of the antagonist by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways for muscarinic receptor subtypes and a typical experimental workflow for determining receptor selectivity.

Caption: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Caption: Gi-Coupled Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for Muscarinic Receptor Selectivity.

Conclusion

References

In Vitro Characterization of (+)-Hyoscyamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid and the dextrorotatory enantiomer of atropine.[1] It functions as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, playing a crucial role in modulating the parasympathetic nervous system.[2][3][4][5] This document details its binding affinities, functional activities, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Pharmacological Profile

(+)-Hyoscyamine hydrobromide is an anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors.[2][4] These receptors are G-protein coupled receptors integral to mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[6][7] By blocking these receptors, hyoscyamine (B1674123) reduces salivary, bronchial, and gastric secretions, decreases gastrointestinal motility, and causes mydriasis and cycloplegia.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the binding affinities (pKi and pA2) and functional inhibitory concentrations (IC50) of (+)-Hyoscyamine and its related compounds at various muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of Hyoscyamine Enantiomers

| Compound | m1 Receptor (pKi) | m2 Receptor (pKi) | m3 Receptor (pKi) | m4 Receptor (pKi) | m5 Receptor (pKi) |

| R-(+)-Hyoscyamine | 8.21 ± 0.07 | 7.89 ± 0.06 | 8.06 ± 0.18 | 8.35 ± 0.11 | 8.17 ± 0.08 |

| S-(-)-Hyoscyamine | 9.48 ± 0.18 | 9.45 ± 0.31 | 9.30 ± 0.19 | 9.55 ± 0.13 | 9.24 ± 0.30 |

Data sourced from studies on human muscarinic receptors expressed in Chinese hamster oocytes (CHO-K1).[1]

Table 2: Muscarinic Receptor Affinities (pA2) of Hyoscyamine Enantiomers

| Compound | M1 (rabbit vas deferens) | M2 (rat atrium) | M3 (rat ileum) |

| R-(+)-Hyoscyamine | 7.05 ± 0.05 | 7.25 ± 0.04 | 6.88 ± 0.05 |

| S-(-)-Hyoscyamine | 9.33 ± 0.03 | 8.95 ± 0.01 | 9.04 ± 0.03 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]

Table 3: Functional Inhibitory Concentrations (IC50) of Hyoscine Butylbromide (a related compound)

| Assay | IC50 (nmol/L) |

| Bethanechol-induced muscle contractions | 429 |

| Bethanechol-induced calcium mobilization | 121 |

| Bethanechol-induced epithelial secretion | 224 |

Data from in vitro studies on human intestinal samples.[8]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity and selectivity of a compound for specific receptors.[7][9] This is achieved by measuring the displacement of a radiolabeled ligand by the test compound.[6]

Protocol for Competitive Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from cell lines (e.g., CHO or HEK) stably expressing a specific human muscarinic receptor subtype (M1-M5).[6]

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]

-

Radioligand: Prepare a solution of a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), at a concentration approximately equal to its dissociation constant (Kd) for the target receptor.[6]

-

Test Compound: Prepare serial dilutions of (+)-Hyoscyamine hydrobromide (e.g., from 10⁻¹¹ M to 10⁻⁴ M).[6]

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.[6]

-

-

Assay Setup (96-well plate):

-

Incubation: Incubate the plate, typically with shaking, for a defined period (e.g., 2 hours) at a specific temperature (e.g., 20°C) to reach binding equilibrium.[10]

-

Separation: Separate the receptor-bound from unbound radioligand via rapid filtration through glass fiber filters using a cell harvester.[9][10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the physiological response of cells to a compound, providing insights into its antagonist or agonist activity.

This assay is used for Gq-coupled muscarinic receptors (M1, M3, M5) which signal through an increase in intracellular calcium.

Protocol:

-

Cell Culture: Seed cells expressing the target Gq-coupled muscarinic receptor in a 96-well plate.[9]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[9]

-

Compound Addition: Pre-incubate the cells with varying concentrations of (+)-Hyoscyamine hydrobromide.

-

Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol (B1668302) or bethanechol) to stimulate an increase in intracellular calcium.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorometric imaging plate reader. The change in fluorescence is proportional to the increase in intracellular calcium.[9]

-

Data Analysis: Generate concentration-response curves to determine the IC50 value of the antagonist.[9]

This assay is suitable for Gi-coupled muscarinic receptors (M2, M4) which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Protocol:

-

Cell Culture: Culture cells expressing the M2 or M4 receptor subtype.

-

Stimulation: Pre-treat the cells with a stimulator of adenylyl cyclase, such as forskolin.

-

Compound Addition: Add varying concentrations of (+)-Hyoscyamine hydrobromide.

-

Agonist Addition: Add a muscarinic agonist to inhibit forskolin-stimulated cAMP production.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Determine the IC50 value of the antagonist by analyzing the concentration-dependent reversal of agonist-induced cAMP inhibition.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by muscarinic receptor activation and their inhibition by (+)-Hyoscyamine hydrobromide.

Caption: Gq-coupled muscarinic receptor signaling pathway.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro characterization of a muscarinic receptor antagonist.

Caption: General experimental workflow for antagonist characterization.

References

- 1. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 5. Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, (alphaS)- | C17H23NO3 | CID 154417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Hyoscyamine Hydrobromide in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of (+)-Hyoscyamine hydrobromide in Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and development. The information compiled herein is intended to support researchers in the accurate preparation, storage, and handling of (+)-Hyoscyamine hydrobromide solutions.

Core Topic: Solubility and Stability Profile

(+)-Hyoscyamine hydrobromide, a tropane (B1204802) alkaloid, is utilized for its anticholinergic properties. Understanding its behavior in DMSO is critical for the reliability and reproducibility of in vitro and in vivo studies.

Solubility Data

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Citation(s) |

| Hyoscyamine (free base) | DMSO | 58 | 200.43 | [1] |

| Scopolamine hydrobromide | DMSO | 77 | 200.38 | [2] |

| Scopolamine hydrobromide | DMSO | ≥19.21 | - | [3] |

| Scopolamine N-butyl (bromide) | DMSO | ~5 | - | [4] |

Based on this data, it is reasonable to infer that (+)-Hyoscyamine hydrobromide is also highly soluble in DMSO.

Stability Profile

The stability of (+)-Hyoscyamine hydrobromide is influenced by factors such as temperature, light, and moisture. As a tropane alkaloid, it is known to be sensitive to heat.[5][6] For long-term storage of the solid compound, a temperature of -20°C is recommended to ensure a shelf-life of over three years.[7] When prepared as a stock solution in DMSO, storage at -20°C for months or 0-4°C for short-term use (days to weeks) is advised.[7] It is also crucial to protect solutions from light.[6]

| Condition | Recommendation | Citation(s) |

| Solid Compound | ||

| Short-term Storage | Dry, dark, and at 0-4°C (days to weeks) | [7] |

| Long-term Storage | Dry, dark, and at -20°C (months to years) | [7] |

| In DMSO Solution | ||

| Short-term Storage | 0-4°C (days to weeks) | [7] |

| Long-term Storage | -20°C (months) | [7] |

| General Handling | Avoid repeated freeze-thaw cycles. Protect from light and moisture. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of (+)-Hyoscyamine hydrobromide in DMSO.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of (+)-Hyoscyamine hydrobromide powder to a known volume of DMSO in a sealed, clear glass vial. The excess solid should be visually apparent.

-

Equilibrate the vial by shaking at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Determine the concentration of (+)-Hyoscyamine hydrobromide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of an HPLC method capable of separating the intact drug from its degradation products, a crucial tool for stability assessment.

-

HPLC Method Development:

-

Column: Utilize a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of a buffer (e.g., triethylammonium (B8662869) phosphate (B84403) buffer, pH 6.2) and an organic modifier (e.g., acetonitrile) is a good starting point.[9] The ratio should be optimized to achieve good resolution and peak shape.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) should be employed.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintain a constant temperature, for example, 30°C.

-

-

Forced Degradation Studies:

-

Prepare solutions of (+)-Hyoscyamine hydrobromide in DMSO at a known concentration.

-

Subject these solutions to various stress conditions to induce degradation:

-

Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat (e.g., 60°C).

-

Base Hydrolysis: Add a strong base (e.g., 1N NaOH) and heat (e.g., 60°C).

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Heat the solution (e.g., 60°C).

-

Photodegradation: Expose the solution to UV light.

-

-

Analyze the stressed samples at various time points using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

-

-

Method Validation:

-

Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability analysis.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of the solution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Scopolamine Hydrobromide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Sourcing and Analysis of High-Purity (+)-Hyoscyamine Hydrobromide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing high-purity enantiomers of bioactive molecules is a critical starting point for reliable and reproducible experimental results. This technical guide provides an in-depth overview of sourcing, identifying, and quantifying high-purity (+)-Hyoscyamine hydrobromide, a less common and significantly less pharmacologically active enantiomer of the clinically important (-)-hyoscyamine.

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] The pharmacological activity resides almost exclusively in the (-)-enantiomer.[1] However, access to the high-purity (+)-enantiomer is essential for a range of research applications, including stereoselective activity studies, development of analytical standards, and investigation of potential off-target effects.

Sourcing High-Purity (+)-Hyoscyamine Hydrobromide

Identifying reliable suppliers for high-purity research chemicals is paramount. Researchers should seek vendors that provide comprehensive Certificates of Analysis (CoA) detailing purity, enantiomeric excess, and the analytical methods used for verification. Based on available data, several chemical suppliers specialize in providing such compounds for research and development purposes.

Potential suppliers for (+)-Hyoscyamine hydrobromide and related compounds include:

-

BOC Sciences: A global supplier of a wide range of research chemicals, biochemicals, and pharmaceutical ingredients. They list "HYOSCYAMINE HYDROBROMIDE" with a purity of 98%.[]

-

MedKoo Biosciences: Specializes in small molecules for research. While they may not have it in stock, they offer custom synthesis services with a minimum order quantity, indicating a capability to produce high-purity compounds.[3]

-

Alfa Chemistry: Offers hyoscyamine for research and development, specifying a purity of ≥ 98%.[4]

When sourcing, it is crucial to specify the desired enantiomer, (+)-Hyoscyamine hydrobromide, and request detailed analytical data to confirm its identity and purity.

Analytical Characterization: Ensuring Enantiomeric Purity

The most critical analytical challenge in working with hyoscyamine is the separation and quantification of its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1][5] Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides enhanced sensitivity and selectivity.[1][6]

Key Experimental Protocols for Chiral Separation

Researchers can employ several established HPLC methods for the chiral separation of hyoscyamine enantiomers. The choice of chiral stationary phase (CSP) is a critical parameter. Polysaccharide-based and αl-acid glycoprotein (B1211001) (AGP) columns have demonstrated successful separation.

Table 1: Comparative Summary of Chiral HPLC Methods for Hyoscyamine Enantiomer Separation

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AY-3) | Cellulose-based stationary phase (e.g., Eurocel 01) | αl-acid glycoprotein (AGP) chiral stationary phase |

| Mobile Phase | Ethanol (B145695) with 0.05% diethylamine | n-hexane/2-propanol (80:20, v/v) | 42.8 mM TEA in 100 mM sodium phosphate (B84403) buffer: acetonitrile (B52724) (90: 10, v/v) pH 7 |

| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 218 nm | UV at 210 nm |

| Flow Rate | Not Specified | 1.0 mL/min | 0.8 mL/min |

| Temperature | Not Specified | 25 °C | 10°C |

| Key Outcome | Baseline resolution (Rs = 1.59) achieved in 6.5 min.[6] | Clear baseline separation with a resolution factor (α) of 1.65.[5] | Successful separation with the S (-) enantiomer eluting before the R (+) enantiomer.[7] |

A detailed experimental protocol for a robust HPLC-MS/MS method is outlined below.

Detailed Protocol: Chiral HPLC-MS/MS Analysis

This protocol is adapted from a method utilizing a chiral stationary phase and a deuterated internal standard for accurate quantification.[1]

1. Materials and Reagents:

-

(+)-Hyoscyamine hydrobromide reference standard

-

(-)-Hyoscyamine reference standard

-

L-Hyoscyamine-d3 (internal standard)

-

HPLC-grade ethanol

-

Diethylamine

2. Instrumentation:

-

Binary or quaternary HPLC system with a degasser, autosampler, and column oven.[1]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

3. Chromatographic Conditions:

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AY-3).[6]

-

Mobile Phase: Ethanol with 0.05 % diethylamine.[6]

-

Flow Rate: As per column manufacturer's recommendation (typically 0.5-1.0 mL/min).

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

4. Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing pure standards of (+)-hyoscyamine, (-)-hyoscyamine, and the internal standard.

5. Sample Preparation:

-

Accurately weigh and dissolve reference standards and the sample in ethanol to prepare stock solutions (e.g., 1 mg/mL).[1]

-

Prepare a series of calibration standards by serial dilution of the stock solutions.

-

Spike all calibration standards and samples with a fixed concentration of the internal standard (L-Hyoscyamine-d3).

6. Data Analysis:

-

Integrate the peak areas for the MRM transitions of each enantiomer and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of each enantiomer in the sample from the calibration curve.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100.

Mechanism of Action and Signaling Pathway

Hyoscyamine acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[4][8] By blocking the action of acetylcholine, it inhibits the parasympathetic nervous system.[4][9] This leads to a variety of physiological effects, including reduced smooth muscle contractions and decreased secretions.[4][10] The primary signaling pathway involves the competitive inhibition of acetylcholine binding to the receptor, thereby preventing the activation of downstream signaling cascades.

Caption: Antagonistic action of (+)-Hyoscyamine at the muscarinic acetylcholine receptor.

Experimental Workflow for Purity Verification

A systematic workflow is essential for the verification of the purity and enantiomeric excess of a newly acquired batch of (+)-Hyoscyamine hydrobromide.

References

- 1. benchchem.com [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 9. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

Natural sources and extraction of (+)-Hyoscyamine from Atropa belladonna

An In-depth Overview of Natural Sources, Biosynthesis, and Extraction Methodologies

This technical guide provides a comprehensive overview of (+)-hyoscyamine, focusing on its primary natural source, Atropa belladonna. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on the alkaloid's distribution within the plant, its biosynthetic pathway, and robust protocols for its extraction and analysis.

Natural Abundance of (+)-Hyoscyamine in Atropa belladonna

Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant belonging to the Solanaceae family.[1][2] It is a principal commercial and natural source for several tropane (B1204802) alkaloids, including the pharmacologically significant (+)-hyoscyamine (the levorotatory isomer of atropine).[3][4] The concentration of these alkaloids varies significantly between different organs of the plant and is influenced by the plant's developmental stage.[1][5] The roots are generally the most toxic part, although the leaves are often harvested as they reach maximum alkaloid content during the budding and flowering phase.[1][2]

Table 1: Quantitative Analysis of Hyoscyamine (B1674123) in Various Parts of Atropa belladonna

| Plant Part | Hyoscyamine Content (Dry Weight) | Notes | Citation(s) |

| Leaves | 0.92 mg/g - 1.2% | Maximum content when the plant is budding and flowering. | [1][2][3] |

| 1466 to 5117 mg/kg | Wide variation observed in a study. | [6] | |

| 38.74 mg/g (as Atropine) | Atropine (B194438) is the racemic mixture of hyoscyamine. | [7] | |

| Roots | 0.53 mg/g - 1.3% | Often the most toxic part of the plant. | [1][2][3] |

| 8.11 mg/g (as Atropine) | Scopolamine (B1681570) was not detected in this part. | [7] | |

| Stems | 0.65% | [1][2] | |

| 4.91 mg/g (as Atropine) | Lowest atropine content among tested parts. | [7] | |

| Flowers | 0.6% | [1][2] | |

| Ripe Berries | 0.7% | Pose a significant danger due to their appealing look. | [1][2] |

| 46.7 mg/g (as Atropine) | Highest atropine content among tested parts. | [7] | |

| Seeds | 0.4% | [1][2] |

Biosynthesis of Tropane Alkaloids

The biosynthesis of (+)-hyoscyamine in A. belladonna is a complex process originating from amino acid precursors. The pathway involves the formation of the characteristic tropane ring from putrescine, which is derived from ornithine or arginine.[8][9] Tropic acid, the acyl group of hyoscyamine, is synthesized from phenylalanine.[10] A key intermediate, littorine, is formed by the esterification of tropine (B42219) and phenyllactic acid.[10] Hyoscyamine itself is a direct precursor to scopolamine, another medicinally important alkaloid. The conversion is catalyzed by the enzyme hyoscyamine 6β-hydroxylase (H6H).[3][11][12] Therefore, to maximize the yield of hyoscyamine, it is crucial to manage or inhibit the activity of H6H.[3][13]

Extraction and Purification of (+)-Hyoscyamine

The extraction of hyoscyamine from A. belladonna is typically achieved through an acid-base solvent extraction method. This exploits the amine nature of the alkaloid, which is soluble in organic solvents in its free base form and in aqueous solutions in its protonated salt form.

This protocol is a synthesis of methodologies described in the literature.[4][14][15]

-

Preparation of Plant Material :

-

Initial Extraction (Acidic) :

-

Accurately weigh the powdered plant material (e.g., 10 g).

-

Macerate or sonicate the powder in a sufficient volume (e.g., 150 mL) of an acidic aqueous solution, such as 0.1 N sulfuric acid or aqueous acetic acid.[14][16] This converts the alkaloids into their salt forms, rendering them soluble in the aqueous phase.

-

Filter the mixture (e.g., using Whatman No. 1 paper) to separate the solid plant debris from the acidic aqueous extract containing the alkaloid salts. Wash the residue with a small amount of the acidic solution to ensure complete transfer.[14]

-

-

Basification :

-

Transfer the acidic filtrate to a separatory funnel.

-

Slowly add a base, such as concentrated ammonia (B1221849) solution or sodium carbonate solution, until the pH of the solution is alkaline (pH 9-10).[15][16] This deprotonates the alkaloid salts, converting them back to their free base form, which has low solubility in water.

-

-

Organic Solvent Extraction :

-

Drying and Concentration :

-

Purification (Optional but Recommended) :

-

The crude extract can be further purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[18]

-

Analytical Quantification

Accurate quantification of (+)-hyoscyamine is critical for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust techniques employed for this purpose.[19]

A standard HPLC method for hyoscyamine quantification often involves a reverse-phase column.[19][20]

-

Instrumentation : HPLC system with a UV-Vis or Diode-Array Detector (DAD).[6][21]

-

Column : C18 reverse-phase column (e.g., Eurospher C18, 25 cm × 4 mm i.d., 5 µm).[19][20]

-

Mobile Phase : An isocratic mixture of a buffer and an organic solvent, such as triethylammonium (B8662869) phosphate (B84403) buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25, v/v).[19][20]

-

Flow Rate : Typically 1.0 mL/min.[19]

-

Quantification : Based on a calibration curve generated from certified reference standards of hyoscyamine.

Table 2: Performance Characteristics of Analytical Methods for Hyoscyamine Quantification

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Citation(s) |

| HPLC-UV | 0.5 mg/L | 1.0 mg/L | Plant Material | [19] |

| UFLC-PDA | 4.52 µg/mL | Not Specified | Pharmaceutical Formulation | [19] |

| HPLC-DAD | 3.75 µg/mL | 11.4 µg/mL | Belladonna Leaves | [6][21] |

| HPLC-MS/MS | 0.02 ng/mL | Not Specified | Serum, Urine | [19] |

| LC-MS/MS | Not Specified | 20.0 pg/mL | Human Plasma | [19] |

| GC-MS | 3.125 µg/mL | 6.25 µg/mL | Plant Material | [22] |

This guide outlines the fundamental technical aspects for the isolation and analysis of (+)-hyoscyamine from Atropa belladonna. The provided data and protocols serve as a foundational resource for scientific investigation and development in the field of natural product chemistry and pharmaceuticals.

References

- 1. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. extractionmagazine.com [extractionmagazine.com]

- 5. Extraction and Determination of Tropan Alkaloids, Hyoscyamine and Scopolamine, from Different Parts of Hyoscyamus pusillus L. in Different Stages of Plant Growth [ijmapr.areeo.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. d.lib.msu.edu [d.lib.msu.edu]

- 11. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic engineering of medicinal plants: transgenic Atropa belladonna with an improved alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System | MDPI [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. CN104230919A - Method for extracting hyoscyamine from mandragora flower - Google Patents [patents.google.com]

- 19. benchchem.com [benchchem.com]

- 20. brieflands.com [brieflands.com]

- 21. researchgate.net [researchgate.net]

- 22. file1.lookchem.com [file1.lookchem.com]

The Biosynthesis of (+)-Hyoscyamine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the metabolic pathway, key enzymatic players, and analytical methodologies essential for the study and manipulation of tropane (B1204802) alkaloids.

Tropane alkaloids, a class of secondary metabolites predominantly found in the Solanaceae plant family, are of significant pharmacological importance. Among these, (+)-hyoscyamine serves as a crucial precursor to scopolamine, another medicinally vital tropane alkaloid. Understanding the intricate biosynthetic pathway of (+)-hyoscyamine is paramount for researchers in metabolic engineering, synthetic biology, and drug development, as it opens avenues for enhancing the production of these valuable compounds in both plant and microbial systems. This technical guide provides a comprehensive overview of the biosynthesis of (+)-hyoscyamine, detailing the core pathway, key enzymes with their kinetic properties, and robust experimental protocols for their analysis.

Core Biosynthetic Pathway

The biosynthesis of (+)-hyoscyamine is a complex process that originates from the amino acid L-ornithine, which is converted to putrescine. This initial step can also proceed from L-arginine. The pathway involves a series of enzymatic reactions primarily occurring in the roots of the plant, leading to the formation of the characteristic tropane ring, followed by esterification to yield hyoscyamine (B1674123).

The journey from putrescine to hyoscyamine can be summarized in the following key stages:

-

N-methylation of Putrescine : The first committed step is the N-methylation of putrescine to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[1]

-

Oxidative Deamination and Cyclization : N-methylputrescine is then oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[1]

-

Formation of the Tropane Ring : The N-methyl-Δ¹-pyrrolinium cation is a key intermediate that condenses with a derivative of nicotinic acid in a series of reactions that are not yet fully elucidated, ultimately forming tropinone (B130398).

-

Reduction of Tropinone : Tropinone is a critical branch-point intermediate. Its stereospecific reduction by tropinone reductase I (TR-I) yields tropine, the precursor for hyoscyamine and scopolamine.[2] An alternative reduction by tropinone reductase II (TR-II) produces pseudotropine, which leads to the synthesis of calystegines.[2]

-

Esterification to Form Hyoscyamine : Tropine undergoes esterification with tropic acid, which is derived from phenylalanine, to form littorine. Littorine is then rearranged to hyoscyamine aldehyde and subsequently reduced to (+)-hyoscyamine.[3]

digraph "Tropane Alkaloid Biosynthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

L_Ornithine [label="L-Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"];

Putrescine [label="Putrescine", fillcolor="#F1F3F4", fontcolor="#202124"];

N_Methylputrescine [label="N-Methylputrescine", fillcolor="#F1F3F4", fontcolor="#202124"];

Methylaminobutanal [label="4-Methylaminobutanal", fillcolor="#F1F3F4", fontcolor="#202124"];

N_Methyl_Pyrrolinium [label="N-Methyl-Δ¹-pyrrolinium\ncation", fillcolor="#F1F3F4", fontcolor="#202124"];

Tropinone [label="Tropinone", fillcolor="#FBBC05", fontcolor="#202124"];

Tropine [label="Tropine", fillcolor="#F1F3F4", fontcolor="#202124"];

Littorine [label="Littorine", fillcolor="#F1F3F4", fontcolor="#202124"];

Hyoscyamine_aldehyde [label="Hyoscyamine aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

Hyoscyamine [label="(+)-Hyoscyamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Scopolamine [label="Scopolamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pseudotropine [label="Pseudotropine", fillcolor="#F1F3F4", fontcolor="#202124"];

Calystegines [label="Calystegines", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

L_Ornithine -> Putrescine [label="ODC"];

Putrescine -> N_Methylputrescine [label="PMT"];

N_Methylputrescine -> Methylaminobutanal [label="DAO"];

Methylaminobutanal -> N_Methyl_Pyrrolinium [label="Spontaneous\ncyclization"];

N_Methyl_Pyrrolinium -> Tropinone;

Tropinone -> Tropine [label="TR-I"];

Tropinone -> Pseudotropine [label="TR-II"];

Tropine -> Littorine [label="Esterification"];

Littorine -> Hyoscyamine_aldehyde [label="Rearrangement"];

Hyoscyamine_aldehyde -> Hyoscyamine [label="Reduction"];

Hyoscyamine -> Scopolamine [label="H6H"];

Pseudotropine -> Calystegines;

}

Experimental workflow for tropane alkaloid extraction.

Quantification of (+)-Hyoscyamine by HPLC-MS/MS

This protocol provides a general method for the quantification of (+)-hyoscyamine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation:

-

HPLC system with a C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Hyoscyamine analytical standard

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of hyoscyamine (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Chromatographic Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the precursor-to-product ion transition for hyoscyamine (e.g., m/z 290.2 → 124.1).

-

Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) using the hyoscyamine standard.

-

Data Analysis:

-

Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the extracted samples.

-

Quantify the amount of hyoscyamine in the samples by interpolating their peak areas on the calibration curve.

Enzyme Assays

This assay measures the activity of PMT by quantifying the formation of N-methylputrescine.

Materials:

-

Enzyme extract (from plant tissue or recombinant source)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0)

-

Substrates: Putrescine, S-adenosylmethionine (SAM)

-

Stopping Reagent: Saturated Na₂CO₃

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Proline (for derivatization quenching)

-

-

HPLC system with a fluorescence detector

Procedure:

-